thermodynamic stability of 1-(2-Methoxyethyl)-4-methylpiperazine
thermodynamic stability of 1-(2-Methoxyethyl)-4-methylpiperazine
An In-depth Technical Guide to the Thermodynamic Stability of 1-(2-Methoxyethyl)-4-methylpiperazine
Foreword: A Note on Methodology and Data
The study of a molecule's thermodynamic stability is fundamental to its successful development as a pharmaceutical agent. This guide provides a comprehensive framework for evaluating the intrinsic stability of 1-(2-Methoxyethyl)-4-methylpiperazine , a disubstituted piperazine derivative. As specific, publicly available experimental stability data for this exact molecule is limited, this document serves as an in-depth methodological guide. The experimental protocols, data, and degradation pathways presented herein are based on established principles of pharmaceutical stability analysis and are illustrated using representative data derived from close structural analogs, such as N-alkyl and N-alkoxyethyl piperazines. This approach ensures that the described methodologies are robust, scientifically sound, and directly applicable to the stability assessment of the target compound and its chemical class.
Introduction: The Critical Role of Stability in Drug Development
1-(2-Methoxyethyl)-4-methylpiperazine belongs to the N-substituted piperazine class, a scaffold prevalent in a multitude of active pharmaceutical ingredients (APIs) due to its favorable pharmacokinetic properties. The thermodynamic stability of an API is a critical quality attribute that dictates its shelf-life, storage conditions, and ultimately, its safety and efficacy.[1] An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. Therefore, a thorough understanding of a molecule's degradation pathways and its response to environmental stressors is a regulatory and scientific necessity.[2]
This guide is designed for researchers, chemists, and drug development professionals. It provides the theoretical basis and practical, field-proven protocols for a comprehensive stability assessment program tailored to molecules like 1-(2-Methoxyethyl)-4-methylpiperazine.
Foundational Concepts: Stability and Degradation
The stability of a pharmaceutical compound is its capacity to remain within established physical, chemical, and toxicological specifications. For a molecule like 1-(2-Methoxyethyl)-4-methylpiperazine, two primary areas of instability are of concern:
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Physical Instability: Changes in solid-state properties (e.g., polymorphism, hygroscopicity) without altering the chemical structure.
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Chemical Instability: The transformation of the molecule into different chemical entities (degradants) via processes like hydrolysis, oxidation, or photolysis.[3]
Our investigation focuses on chemical stability, which is governed by the molecule's functional groups. The structure of 1-(2-Methoxyethyl)-4-methylpiperazine features several key reactive sites:
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Two Tertiary Amines: The piperazine ring contains two tertiary amine nitrogens (N1 and N4). These are susceptible to oxidation, which can lead to the formation of N-oxides, a common degradation pathway for such compounds.[4]
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Ether Linkage: The methoxyethyl side chain contains an ether bond, which can be susceptible to cleavage under strong acidic conditions (hydrolysis).[5]
A comprehensive stability program, therefore, must probe the molecule's susceptibility to these and other degradation pathways.
Table 1: Physicochemical Properties of 1-(2-Methoxyethyl)-4-methylpiperazine and Related Analogs
| Property | 1-(2-Methoxyethyl)-4-methylpiperazine (Target) | 1-(2-Methoxyethyl)piperazine[6] | 1-Methylpiperazine[7] |
| Molecular Formula | C₈H₁₈N₂O | C₇H₁₆N₂O | C₅H₁₂N₂ |
| Molecular Weight | 158.24 g/mol | 144.21 g/mol | 100.16 g/mol |
| CAS Number | Not Available | 13484-40-7 | 109-01-3 |
| Appearance | Colorless to light yellow liquid (Predicted) | Colorless to light yellow liquid | Colorless liquid |
| Boiling Point | ~205-215 °C (Estimated) | 193-194 °C | 138 °C |
| Key Functional Groups | Tertiary Amines, Ether | Secondary & Tertiary Amine, Ether | Secondary & Tertiary Amine |
Note: Properties for the target compound are estimated based on its structure and data from close analogs.
The Overall Stability Assessment Workflow
A robust stability assessment is a multi-stage process designed to identify potential liabilities early in development. The workflow integrates thermal analysis to determine intrinsic thermal stability with forced degradation studies to map out potential degradation pathways.
Caption: Overall workflow for thermodynamic stability assessment.
Experimental Assessment: Protocols and Rationale
Thermal Analysis: Probing Intrinsic Stability
Thermal analysis techniques are indispensable for determining the intrinsic thermodynamic stability of a compound in its solid or liquid state. They measure physical and chemical changes as a function of temperature.
Expertise & Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the gold standard for identifying the melting point (Tₘ), which is a key indicator of purity and solid-state form, and exothermic decomposition events. A sharp melting endotherm followed by an immediate exothermic decomposition suggests the compound degrades upon melting.
Protocol: DSC Analysis
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Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
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Sample Preparation: Accurately weigh 2-5 mg of 1-(2-Methoxyethyl)-4-methylpiperazine into a vented aluminum DSC pan. Crimp the pan to seal.
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Method Parameters:
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Place the sample pan and an empty reference pan into the DSC cell.
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Equilibrate the system at 25 °C.
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Ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min.
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Use a constant nitrogen purge (50 mL/min) to maintain an inert atmosphere.
-
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak of endothermic events (melting) and exothermic events (decomposition).
Expertise & Rationale: TGA measures the change in a sample's mass as a function of temperature.[8] This technique is critical for determining the temperature at which significant degradation, involving mass loss, begins (onset of decomposition, Tₒ). It also quantifies the presence of volatile components like residual solvents or water. A multi-step mass loss can indicate a complex, multi-stage degradation process.
Protocol: TGA Analysis
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Calibration: Verify the mass balance using standard calibration weights and the temperature using certified magnetic standards.
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Sample Preparation: Place 5-10 mg of 1-(2-Methoxyethyl)-4-methylpiperazine into a ceramic or platinum TGA pan.
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Method Parameters:
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Place the sample pan onto the TGA balance.
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Equilibrate the system at 30 °C.
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Ramp the temperature from 30 °C to 500 °C at a rate of 10 °C/min.
-
Use a constant nitrogen purge (50 mL/min) to prevent thermo-oxidative degradation.
-
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) to determine the onset temperature of significant mass loss and the percentage of mass lost at each step.
Table 2: Representative Thermal Analysis Data
| Analysis | Parameter | Illustrative Value | Interpretation |
| DSC | Melting Point (Tₘ, Onset) | -35 °C | Indicates the compound is a liquid at room temperature. |
| TGA | Onset of Decomposition (Tₒ) | ~210 °C | The compound is thermally stable up to this temperature, beyond which significant degradation begins. |
| TGA | Mass Loss at 300 °C | >80% | Indicates near-complete decomposition and volatilization of the compound and its initial degradants. |
Forced Degradation (Stress Testing): Mapping Potential Pathways
Forced degradation studies are the cornerstone of developing stability-indicating analytical methods and understanding degradation pathways.[1][2] By subjecting the API to conditions more severe than those used for accelerated stability testing, we can intentionally generate degradation products.[9][10] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify impurities without destroying the molecule entirely.[10]
Expertise & Rationale: This study evaluates the susceptibility of the molecule to hydrolysis across a wide pH range.[11] For 1-(2-Methoxyethyl)-4-methylpiperazine, the ether linkage is the primary site of potential acid-catalyzed hydrolysis. The piperazine ring itself is generally stable to hydrolysis but can be influenced by pH.
Protocol: Hydrolytic Stress Testing
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Stock Solution: Prepare a 1 mg/mL stock solution of the API in acetonitrile or methanol.
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Acid Hydrolysis:
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To a vial, add an aliquot of the stock solution and an equal volume of 0.1 N Hydrochloric Acid (HCl).
-
Heat the solution at 60 °C for 24 hours.
-
At timed intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH), and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To a vial, add an aliquot of the stock solution and an equal volume of 0.1 N NaOH.
-
Heat the solution at 60 °C for 24 hours.
-
At the same timed intervals, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for HPLC analysis.
-
-
Control: Maintain a control sample of the API in the dissolution solvent at the same temperature.
Expertise & Rationale: This test assesses the molecule's sensitivity to oxidation. The tertiary amines of the piperazine ring are electron-rich and are the most likely sites for oxidation, potentially forming N-oxides.
Protocol: Oxidative Stress Testing
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Sample Preparation: Prepare a 1 mg/mL solution of the API in a suitable solvent (e.g., water/acetonitrile).
-
Stress Condition: Add 3% hydrogen peroxide (H₂O₂) to the solution.
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Incubation: Store the solution at room temperature, protected from light, for 24 hours.
-
Analysis: At timed intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, quench any remaining peroxide if necessary (e.g., with sodium sulfite), and analyze by HPLC.
-
Control: Maintain a control sample of the API in the solvent without H₂O₂.
Expertise & Rationale: This study determines if the molecule degrades upon exposure to light, as mandated by ICH guideline Q1B. Photodegradation can involve complex free-radical mechanisms.
Protocol: Photostability Testing
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Sample Preparation: Place a thin layer of the pure API powder in a shallow, transparent dish. Prepare a 1 mg/mL solution in a quartz cuvette.
-
Control: Prepare identical samples but wrap them completely in aluminum foil to serve as dark controls.
-
Exposure: Place both sets of samples in a photostability chamber.
-
Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After exposure, compare the physical appearance of the solid samples and analyze both solid (dissolved) and solution samples by HPLC against their respective dark controls.
Proposed Degradation Pathways
Based on the functional groups present in 1-(2-Methoxyethyl)-4-methylpiperazine, two primary degradation pathways are proposed. Understanding these pathways is crucial for identifying degradants and developing a truly stability-indicating analytical method.
Caption: Proposed major degradation pathways for the title compound.
Analytical Method: A Stability-Indicating Approach
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can detect changes in the API's properties over time. For this molecule, a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is appropriate.
Expertise & Rationale: The key requirement of a SIAM is specificity: the ability to separate, detect, and quantify the active ingredient in the presence of its potential degradation products and impurities. The forced degradation samples are essential for this purpose. By chromatographing these stressed samples, one can ensure that the peaks for any degradants are well-resolved from the main API peak. A Peak Purity analysis using a Photodiode Array (PDA) detector is used to confirm that the API peak is spectrally pure and not co-eluting with any degradants.
Table 3: Illustrative Summary of Forced Degradation Results
| Stress Condition | Time | % Degradation (Illustrative) | Major Degradation Products (Proposed) |
| 0.1 N HCl (60 °C) | 24h | ~8% | 1-Methylpiperazine, 2-Methoxyethanol |
| 0.1 N NaOH (60 °C) | 24h | < 2% | Compound is relatively stable to base hydrolysis. |
| 3% H₂O₂ (RT) | 24h | ~15% | N1-oxide and N4-oxide derivatives. |
| Photolytic | ICH Q1B | < 1% | Compound is photostable. |
Conclusion and Strategic Implications
This guide outlines a robust, scientifically-grounded framework for assessing the . The combination of thermal analysis (DSC, TGA) and comprehensive forced degradation studies provides a complete picture of the molecule's intrinsic stability and its potential degradation pathways.
Based on the analysis of its structural analogs, it is predicted that 1-(2-Methoxyethyl)-4-methylpiperazine will exhibit good thermal stability but may be susceptible to oxidative degradation at its tertiary amine centers and, to a lesser extent, hydrolytic cleavage of its ether bond under strong acidic conditions. This information is invaluable for guiding formulation development (e.g., inclusion of antioxidants), selecting appropriate packaging, and establishing justified storage conditions and retest periods, thereby ensuring the quality, safety, and efficacy of the final drug product.
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